Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

Description

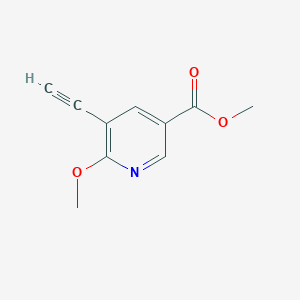

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a methoxy group at position 6, an ethynyl substituent at position 5, and a methyl ester at position 2. Pyridine carboxylates are often studied for their pharmacological properties, such as enzyme inhibition or receptor binding, and their reactivity patterns in synthetic chemistry .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 5-ethynyl-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-4-7-5-8(10(12)14-3)6-11-9(7)13-2/h1,5-6H,2-3H3 |

InChI Key |

IHMITYCPTARJKR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Ethynylation: Introduction of the ethynyl group at the 5-position can be achieved using ethynylation reagents under appropriate conditions.

Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents.

Esterification: The carboxylate ester group is formed at the 3-position through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced derivatives.

Substitution: The ethynyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.

Scientific Research Applications

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the development of materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups may play a role in binding to target sites, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features can be compared to analogous pyridine derivatives to infer reactivity, stability, and applications. Below is a systematic analysis:

Substituent Effects at Position 5

- Ethynyl vs. Cyano/Thioxo Groups: Ethynyl (C≡CH): Introduces linear geometry and π-bond reactivity, enabling click chemistry or Sonogashira coupling. Cyano (CN): In Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate , the cyano group increases polarity and hydrogen-bonding capacity, affecting solubility (pKa ~4.02 for ethyl 6-methylpyridine-3-carboxylate ).

Substituent Effects at Position 6

- Methoxy vs. Methyl/Chloro Groups :

- Methoxy (OCH₃) : Electron-donating, increasing electron density on the pyridine ring. This may stabilize intermediates in nucleophilic substitution reactions compared to chloro or methyl groups.

- Chloro (Cl) : In Methyl 6-chloro-5-methylpyridine-3-carboxylate , the chloro group is electron-withdrawing, directing electrophilic attacks to specific ring positions.

- Methyl (CH₃) : Ethyl 6-methylpyridine-3-carboxylate shows moderate solubility in organic solvents, with a pKa of ~4.02, suggesting methoxy’s higher basicity.

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 6-methylpyridine-3-carboxylate derivatives ) typically exhibit lower molecular weight and higher volatility than ethyl esters. Ethyl esters may offer better solubility in nonpolar solvents .

Data Table: Key Properties of Analogous Compounds

*Estimated based on analogs.

Biological Activity

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine structure, which is known to influence its biological interactions. The presence of the ethynyl and methoxy groups enhances its reactivity and selectivity towards various biological targets.

Structure

| Component | Description |

|---|---|

| Ethynyl Group | Contributes to biological activity |

| Methoxy Group | Increases lipophilicity |

| Pyridine Ring | Essential for receptor binding |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

The anticancer activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has been reported to have an IC50 value of 1.46 µM against VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth . Additionally, it has demonstrated efficacy against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .

Case Studies

- Study on Human Tumor Cell Lines :

- In Vivo Studies :

Other Biological Activities

Beyond anticancer properties, this compound may exhibit other biological activities such as antimicrobial effects. Preliminary evaluations suggest that it could act against certain bacterial strains, although further investigations are needed to confirm these findings.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | VEGFR-2 kinase | 1.46 | Inhibits angiogenesis |

| Anticancer | CDK2 | 0.36 | Selective inhibition |

| Anticancer | CDK9 | 1.8 | Selective inhibition |

| Cytotoxicity | HeLa | N/A | Significant inhibition observed |

| Cytotoxicity | HCT116 | N/A | Significant inhibition observed |

| Cytotoxicity | A375 | N/A | Significant inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.